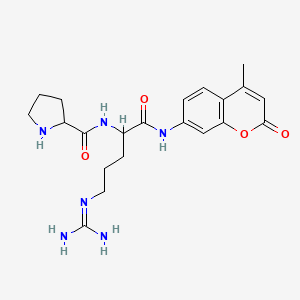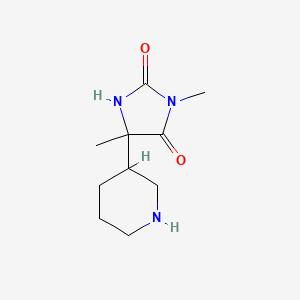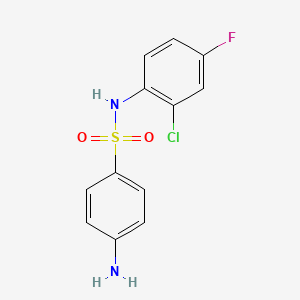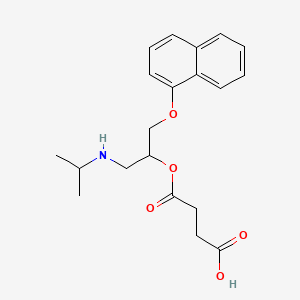
H-Pro-Arg-AMC . 2 HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Pro-Arg-AMC . . This compound is valuable in biochemical research for studying enzyme activity and inhibitor screening.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Arg-AMC . 2 HCl involves multiple steps, starting with the preparation of the amino acid derivatives and their subsequent coupling. The general synthetic route includes:
Protection of Amino Groups: Protecting groups are used to prevent unwanted reactions at the amino sites.
Coupling Reaction: The protected amino acids are coupled using reagents like carbodiimides (e.g., DCC) in the presence of catalysts such as HOBt.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Purification: The compound is purified using techniques like crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification methods. Quality control measures, including HPLC and mass spectrometry, ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
H-Pro-Arg-AMC . 2 HCl can undergo various chemical reactions, including:
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the chromophore moiety.
Substitution: The amino groups can undergo substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
Hydrolysis: Produces amino acids and chromophore derivatives.
Oxidation: Yields oxidized chromophore products.
Reduction: Results in reduced chromophore derivatives.
Applications De Recherche Scientifique
H-Pro-Arg-AMC . 2 HCl is extensively used in scientific research, particularly in:
Biochemistry: As a fluorogenic substrate to study enzyme kinetics and activity, especially for DPAP1.
Drug Discovery: Screening potential inhibitors of DPAP1, aiding in the development of antimalarial drugs.
Molecular Biology: Investigating protein-protein interactions and enzyme mechanisms.
Medical Research: Understanding the role of DPAP1 in malaria pathology and exploring therapeutic interventions
Mécanisme D'action
H-Pro-Arg-AMC . 2 HCl functions by being cleaved by DPAP1, releasing a fluorescent molecule, 7-amino-4-methylcoumarin (AMC). This fluorescence can be quantitatively measured, providing insights into enzyme activity. The molecular targets include the active site of DPAP1, where the compound binds and undergoes hydrolysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Gly-Arg-AMC . 2 HCl: Another fluorogenic substrate for DPAP1.
H-Ala-Arg-AMC . 2 HCl: Used similarly in enzyme activity assays.
Uniqueness
H-Pro-Arg-AMC . 2 HCl is unique due to its specific amino acid sequence, which provides distinct binding and cleavage properties, making it particularly suitable for studying DPAP1 activity in Plasmodium falciparum .
Propriétés
IUPAC Name |
N-[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4/c1-12-10-18(28)31-17-11-13(6-7-14(12)17)26-20(30)16(5-3-9-25-21(22)23)27-19(29)15-4-2-8-24-15/h6-7,10-11,15-16,24H,2-5,8-9H2,1H3,(H,26,30)(H,27,29)(H4,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJVBUAIFJVLAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![b-D-Ribofuranuronamide, 1-[6-(cyclopentylamino)-9H-purin-9-yl]-1-deoxy-N-ethyl-](/img/structure/B12109659.png)
![2-(4'-Isopropyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12109666.png)





![1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12109722.png)
![5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene](/img/structure/B12109724.png)


![2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B12109743.png)
![1H-1,2,4-Triazole, 5-[(phenylmethyl)sulfinyl]-](/img/structure/B12109746.png)

